Fmoc-

Description

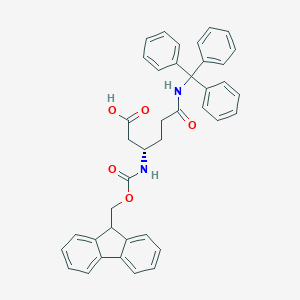

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c43-37(42-40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-31(26-38(44)45)41-39(46)47-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,31,36H,24-27H2,(H,41,46)(H,42,43)(H,44,45)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEDBQXENWAMAS-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375811 | |

| Record name | Fmoc-beta-Homogln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401915-55-7 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-oxo-6-[(triphenylmethyl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401915-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-beta-Homogln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc Chemistry for Solid-Phase Peptide Synthesis

Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and straightforward assembly of amino acid chains.[1][2] At the heart of modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. This approach is favored for its mild reaction conditions, making it compatible with a wide array of amino acid modifications and complex peptide sequences.[3][4] This guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, and applications in the synthesis of peptides for research and drug development.

The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[5][6] This solid-phase approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away while the peptide remains anchored to the resin.[5] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[2]

The Fmoc group plays a crucial role by temporarily protecting the α-amino group of the incoming amino acid.[4] Its key feature is its lability to basic conditions, typically a solution of piperidine, which allows for its selective removal without affecting the acid-labile protecting groups on the amino acid side chains.[7] This "orthogonality" is a cornerstone of the Fmoc/tBu (tert-butyl) strategy, where side-chain protecting groups are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[8]

The Core Steps of Fmoc SPPS

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle extending the peptide chain by one amino acid. The main steps in each cycle are:

-

Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed using a mild base, typically piperidine in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9] This exposes a free amine group, ready for the next coupling reaction.

-

Activation and Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent to form a highly reactive species. This activated amino acid is then added to the resin, where it forms a peptide bond with the newly exposed N-terminal amine of the growing peptide chain.[1]

-

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring a clean reaction for the next cycle.[10]

These cycles are repeated until the desired peptide sequence is assembled. The final steps involve the removal of the N-terminal Fmoc group, followed by the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[11]

Experimental Protocols

Resin Selection and Preparation

The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[12]

-

Wang Resin: Used for peptides with a C-terminal carboxylic acid.[12]

-

Rink Amide Resin: Used to produce peptides with a C-terminal amide.[9][12]

-

2-Chlorotrityl Chloride Resin: Suitable for producing both C-terminal acids and amides, and offers very mild cleavage conditions, which is beneficial for protecting sensitive side chains.[12]

Protocol for Resin Swelling:

-

Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[9][12]

-

Add a suitable solvent, such as DMF or NMP (approximately 1 mL per 100 mg of resin).[9]

-

Allow the resin to swell for at least 1 hour at room temperature to ensure optimal accessibility of the reactive sites.[12] For some resins like 2-chlorotrityl chloride, swelling can be done in dichloromethane (CH2Cl2) for at least 30 minutes.[12]

First Amino Acid Loading

The first this compoundamino acid is covalently attached to the swollen resin. The specific protocol varies depending on the resin type.

Protocol for Loading Rink Amide Resin:

-

Swell the Rink Amide resin in DMF for 1 hour.[12]

-

Remove the Fmoc group from the resin by treating it with 20% (v/v) piperidine in DMF for 1 hour.[12]

-

Wash the resin thoroughly with DMF.

-

Prepare a solution of the first this compoundamino acid (5 equivalents), a coupling reagent like HATU (4.5 equivalents), and a base like N,N-Diisopropylethylamine (DIEA) in DMF.[12]

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 4-24 hours at room temperature.[12]

-

Wash the resin with DMF to remove excess reagents.

The Elongation Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

Protocol for Fmoc Deprotection:

-

Wash the resin-bound peptide with DMF (3 times).[12]

-

Add a solution of 20% piperidine in DMF to the resin.[12]

-

Agitate the mixture for 7-20 minutes at room temperature.[12]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[12]

Protocol for Amino Acid Coupling:

-

In a separate vial, dissolve the this compoundamino acid (typically 4-5 equivalents relative to the resin loading) and a coupling reagent such as HATU or HBTU (e.g., 4 equivalents for HBTU) in DMF.[13]

-

Add a base, such as DIEA, to activate the amino acid. A color change to yellow is often observed.[10]

-

Add the activated amino acid solution to the deprotected peptide-resin.[9]

-

Allow the coupling reaction to proceed for at least 20 minutes to 1 hour at room temperature.[9] For difficult couplings, the reaction time can be extended or a second coupling can be performed.

-

Wash the resin with DMF to remove unreacted reagents.

To monitor the completion of the coupling reaction, the Kaiser test can be performed.[10] A positive result (blue beads) indicates the presence of free primary amines, signifying an incomplete reaction.[10]

| Step | Reagent/Solvent | Concentration/Amount | Duration | Temperature |

| Resin Swelling | DMF or NMP | ~1 mL per 100 mg resin | ≥ 1 hour | Room Temp. |

| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 7-20 minutes | Room Temp. |

| Amino Acid Activation | This compoundAA:Coupling Reagent:Base | 4-5 eq : 4 eq : 8 eq | 5 minutes | Room Temp. |

| Coupling | Activated this compoundAA solution | - | 20 min - 1 hour | Room Temp. |

| Final Cleavage | TFA/TIS/H2O | 95:2.5:2.5 (v/v/v) | 2-3 hours | Room Temp. |

Table 1: Summary of typical quantitative parameters for manual Fmoc SPPS.

Final Cleavage and Deprotection

Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Protocol for Cleavage from Rink Amide Resin:

-

Wash the final peptide-resin with dichloromethane (DCM) to remove any residual DMF and dry the resin.[14]

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[14] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Add the cleavage cocktail to the dried resin in a sealed reaction vessel.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualization of Workflows and Pathways

This compoundSPPS Workflow

The cyclical nature of this compoundSPPS can be visualized as a workflow.

Application in Signaling Pathway Research: Synthesis of a Peptide Inhibitor

Fmoc chemistry is instrumental in synthesizing peptides that can modulate biological signaling pathways, often by inhibiting protein-protein interactions (PPIs).[15][16] For example, a peptide can be designed to mimic the binding motif of one protein to competitively inhibit its interaction with another.

The following diagram illustrates a simplified signaling pathway where a synthesized peptide inhibitor blocks a kinase-substrate interaction.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Automated Peptide Synthesizers [peptidemachines.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. csbiochina.com [csbiochina.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wernerlab.weebly.com [wernerlab.weebly.com]

- 10. youtube.com [youtube.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Peptide‐based covalent inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Fmoc Deprotection: A Technical Guide for Researchers

For scientists engaged in peptide synthesis and drug development, a thorough understanding of the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection mechanism is fundamental to achieving high-quality synthetic outcomes. This in-depth technical guide delineates the core chemical principles of Fmoc removal, presents quantitative data for reaction optimization, provides detailed experimental protocols for monitoring, and illustrates key pathways and workflows through diagrams.

The Underlying Chemistry of Fmoc Removal

The removal of the Fmoc protecting group from the N-terminus of a growing peptide chain is a critical step in solid-phase peptide synthesis (SPPS). This process is chemically characterized as a base-catalyzed elimination reaction, specifically a β-elimination. The reaction proceeds via a two-step mechanism, which is favored by the use of a mild base, typically a secondary amine such as piperidine.[1][2]

The two primary steps are:

-

Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[1][3] This results in the formation of a carbanion intermediate. The fluorenyl ring system is adept at stabilizing this negative charge through resonance, which is a key factor in the lability of the Fmoc group under basic conditions.[4]

-

β-Elimination: The newly formed carbanion initiates a β-elimination reaction. This leads to the cleavage of the C-O bond of the carbamate, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[3][5] The highly reactive DBF is subsequently trapped by the secondary amine base (e.g., piperidine) to form a stable adduct.[1][2]

The stability of the Fmoc group in acidic conditions and its lability in the presence of mild bases make it an orthogonal protecting group to many side-chain protecting groups that are removed by strong acids, a cornerstone of modern peptide synthesis strategies.[6]

Quantitative Analysis of Deprotection Kinetics

The efficiency of Fmoc deprotection is influenced by several factors including the choice of base, its concentration, reaction time, and the specific amino acid sequence. Monitoring the kinetics of this reaction is crucial for optimizing synthesis protocols and troubleshooting difficult sequences.

Table 1: Deprotection Kinetics with Various Reagents

| Amino Acid | Deprotection Reagent | Time (min) | Deprotection Efficiency (%) |

| Fmoc-L-Leucine-OH | 4-Methylpiperidine (4MP) | 3 | ~80 |

| 7 | >95 | ||

| 10 | >95 | ||

| Piperidine (PP) | 3 | ~80 | |

| 7 | >95 | ||

| 10 | >95 | ||

| Piperazine (PZ) | 3 | ~80 | |

| 7 | >95 | ||

| 10 | >95 | ||

| This compoundL-Arginine(Pbf)-OH | 4-Methylpiperidine (4MP) | 3 | <60 |

| 7 | ~80 | ||

| 10 | >95 | ||

| Piperidine (PP) | 3 | <60 | |

| 7 | ~80 | ||

| 10 | >95 | ||

| Piperazine (PZ) | 3 | <50 | |

| 7 | ~70 | ||

| 10 | >95 |

Data adapted from studies on deprotection kinetics. Efficiency was determined by measuring the absorbance of the dibenzofulvene adduct.[1][2]

It is important to note that sterically hindered amino acids or those prone to aggregation can exhibit slower deprotection kinetics.[3] In such cases, extending the deprotection time or using stronger base formulations, such as those containing 1,8-diazabicycloundec-7-ene (DBU), may be necessary.

Experimental Protocols for Monitoring Fmoc Deprotection

The formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm, provides a convenient and quantitative method for real-time monitoring of the deprotection reaction.[7][8]

UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection

This protocol allows for the quantification of the released Fmoc group, which can be used to determine the loading of the first amino acid on the resin or to monitor the efficiency of each deprotection step.[9]

Materials:

-

Peptide-resin sample with N-terminal Fmoc group

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

N,N-Dimethylformamide (DMF)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

Procedure:

-

Accurately weigh a small amount of the dried peptide-resin (e.g., 1-5 mg) into a reaction vessel.

-

Add a known volume of the deprotection solution to the resin and agitate for a specified time (e.g., 10-20 minutes).

-

Carefully collect the supernatant containing the cleaved this compoundadduct.

-

Wash the resin multiple times with DMF and collect all washings, combining them with the supernatant from the previous step in a volumetric flask of a known volume.

-

Dilute the solution to the final volume with DMF and mix thoroughly.

-

Measure the absorbance of the solution at 300-301 nm using a UV-Vis spectrophotometer, with pure DMF as a blank.

-

Calculate the amount of Fmoc group removed using the Beer-Lambert law: Concentration (mol/L) = Absorbance / (ε * l) where:

-

ε (molar extinction coefficient of the DBF-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.[9]

-

l (path length of the cuvette) is typically 1 cm.

-

-

From the concentration, the total moles of the removed Fmoc group can be calculated, which corresponds to the loading of the peptide on the resin.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the chemical and procedural steps involved in Fmoc deprotection.

The Chemical Pathway of Fmoc Deprotection

Caption: The two-step mechanism of Fmoc deprotection.

Experimental Workflow for UV-Vis Monitoring

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. rsc.org [rsc.org]

key properties and characteristics of the Fmoc group

An In-depth Technical Guide to the Core Properties and Characteristics of the Fmoc Group

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Introduced by Carpino and Han in 1970, its widespread adoption stems from its unique cleavage conditions, which are orthogonal to many other protecting groups used in peptide chemistry.[2] The Fmoc group is characterized by its stability under acidic conditions and its lability to bases, a property that is central to its utility.[1][3] This technical guide provides a comprehensive overview of the key properties, mechanisms of action, and experimental protocols associated with the Fmoc group, tailored for researchers and professionals in drug development and chemical biology.

Core Properties and Characteristics

The utility of the Fmoc group is rooted in its distinct chemical properties that allow for selective protection and deprotection of amine functionalities.

Chemical Structure: The Fmoc group consists of a planar, hydrophobic fluorene ring system linked to a carbamate moiety. This structure is fundamental to its reactivity and physical properties.

Caption: Chemical structure of the Fmoc protecting group attached to an amine.

Key Features:

-

Base Lability: The most critical feature of the Fmoc group is its susceptibility to cleavage by weak bases.[4] The deprotection is typically achieved using a secondary amine, most commonly piperidine.[3][5] This reaction proceeds via a β-elimination mechanism.[3]

-

Acid Stability: The Fmoc group is stable to acidic conditions, which allows for the use of acid-labile protecting groups for amino acid side chains.[3] This orthogonality is a fundamental principle of Fmoc-based SPPS.

-

UV Absorbance: The fluorene moiety of the Fmoc group is a strong chromophore, exhibiting significant UV absorbance.[6][7] This property is exploited for the real-time monitoring of deprotection steps during automated peptide synthesis.[6] The cleavage product, dibenzofulvene (DBF), or its adduct with piperidine, can be quantified spectrophotometrically to ensure the reaction has gone to completion.[8][9]

Mechanism of Action

Protection of Amines

The Fmoc group is typically introduced to the N-terminus of an amino acid by reacting the free amine with an activated Fmoc derivative, such as 9-fluorenylmethyl-succinimidyl carbonate (this compoundOSu) or 9-fluorenylmethyloxycarbonyl chloride (this compoundCl).[1][10]

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chempep.com [chempep.com]

- 4. youtube.com [youtube.com]

- 5. genscript.com [genscript.com]

- 6. chempep.com [chempep.com]

- 7. connectsci.au [connectsci.au]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

The Cornerstone of Modern Peptide Science: An In-depth Technical Guide to Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for amino acids has revolutionized the field of peptide synthesis. Its introduction marked a significant advancement over previous methods, offering milder reaction conditions, enhanced efficiency, and greater versatility. This technical guide provides a comprehensive overview of the applications of Fmoc-protected amino acids, with a focus on their central role in solid-phase peptide synthesis (SPPS), the synthesis of complex modified peptides, and their impact on drug discovery and development.

The Ascendancy of Fmoc Chemistry in Peptide Synthesis

The Fmoc group serves as a temporary shield for the α-amino group of an amino acid.[1] Its key advantage lies in its base-lability, allowing for its removal under gentle conditions that preserve the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.[2][3] This orthogonality is a cornerstone of modern SPPS, enabling the precise, stepwise assembly of amino acids into a desired sequence.[4][5]

The Fmoc/tBu (tert-butyl) strategy, where the temporary Nα-protection is Fmoc and permanent side-chain protection is typically based on the acid-labile tert-butyl group, has become the gold standard in peptide synthesis.[5][6] This approach offers significant benefits over the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method, including the avoidance of harsh acidic conditions for deprotection in each cycle and the elimination of the need for highly corrosive and hazardous reagents like liquid hydrogen fluoride (HF) for final cleavage.[4][7]

The mild conditions of Fmoc chemistry are particularly advantageous for the synthesis of peptides containing sensitive amino acids or post-translational modifications (PTMs), which were often inaccessible with the harsher Boc protocol.[3][4] Furthermore, the strong UV absorbance of the Fmoc group allows for real-time monitoring of the completion of coupling and deprotection reactions, providing a valuable tool for process optimization and quality control.[2]

Core Applications of this compoundProtected Amino Acids

The versatility of this compoundprotected amino acids has enabled significant progress in various areas of scientific research and pharmaceutical development.

Solid-Phase Peptide Synthesis (SPPS)

This compoundSPPS is the most widely used method for the chemical synthesis of peptides.[4] The process involves the sequential addition of this compoundprotected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[8] This solid-phase approach simplifies the purification process, as excess reagents and by-products can be easily washed away after each step.[9]

The general workflow of this compoundSPPS is a cyclical process, as illustrated in the diagram below.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Bot Detection [iris-biotech.de]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine and automated production of these vital biomolecules for research, diagnostics, and therapeutics. Among the different strategies, the Fluorenylmethyloxycarbonyl (Fmoc) approach stands out as the most widely used method due to its mild reaction conditions and versatility. This in-depth technical guide delves into the core principles of Fmoc SPPS, providing a detailed overview of the chemistry, workflow, and key experimental considerations.

The Orthogonal Strategy of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is predicated on an "orthogonal" protection strategy. This means that the temporary protecting group for the α-amine (Fmoc) and the permanent protecting groups for the amino acid side chains are removed under different, non-interfering conditions.[1] The Fmoc group is labile to a weak base, typically piperidine, while the side-chain protecting groups are cleaved by a strong acid, such as trifluoroacetic acid (TFA), during the final step of releasing the peptide from the solid support.[2] This orthogonality prevents the premature deprotection of side chains during the iterative cycles of peptide chain elongation.[3]

The entire synthesis is carried out on a solid support, an insoluble polymeric resin, which simplifies the purification process as excess reagents and soluble by-products are removed by simple filtration and washing.[4]

The Core Synthesis Cycle

The synthesis of a peptide chain via Fmoc SPPS involves a repeated cycle of three main steps: deprotection, washing, and coupling.

Step 1: Fmoc Deprotection

The cycle begins with the removal of the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain attached to the resin. This is achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] The mechanism involves a β-elimination reaction, which releases the free amine on the peptide, ready for the next coupling step.[1] The byproducts of this reaction are dibenzofulvene and carbon dioxide. The dibenzofulvene reacts with piperidine to form a stable adduct, which has a strong UV absorbance that can be used to monitor the progress of the deprotection reaction in real-time.[3][6]

Step 2: Washing

Following deprotection, the resin is thoroughly washed to remove the piperidine, the dibenzofulvene-piperidine adduct, and any other residual reagents. This washing step is critical to ensure that the subsequent coupling reaction proceeds efficiently and without side reactions. DMF is the most common solvent used for washing.

Step 3: Amino Acid Coupling

In the coupling step, the next Fmoc-protected amino acid is added to the growing peptide chain. The carboxylic acid of the incoming amino acid is pre-activated to form a highly reactive species that readily reacts with the free amine on the peptide-resin to form a new peptide bond.[4] A variety of coupling reagents have been developed to facilitate this reaction, with aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being among the most popular due to their high efficiency and low rates of racemization.[7] Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to form active esters and suppress side reactions.[8]

This three-step cycle is repeated for each amino acid in the desired peptide sequence.

The Solid Support: Resins and Linkers

The choice of resin and linker is crucial as it determines the C-terminal functionality of the final peptide and influences the overall success of the synthesis.

-

Resins: The most common resins are based on polystyrene (PS) cross-linked with divinylbenzene, often functionalized with polyethylene glycol (PEG) to improve swelling properties and reaction kinetics in a wider range of solvents.[5]

-

Linkers: The linker is a chemical moiety that connects the first amino acid to the resin. The type of linker dictates how the peptide will be cleaved from the resin and what the C-terminal functional group will be (e.g., carboxylic acid or amide).[9]

-

Wang Resin: Used for the synthesis of peptides with a C-terminal carboxylic acid.[5]

-

Rink Amide Resin: Employed for the synthesis of peptide amides.[5]

-

2-Chlorotrityl Chloride Resin: Allows for the synthesis of fully protected peptide fragments, which can be useful for convergent synthesis strategies.[8]

-

Cleavage and Final Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[10]

During cleavage, the acid-labile side-chain protecting groups are also removed. The cleavage process generates highly reactive cationic species that can lead to unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[10] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[10]

The cleaved peptide is then typically precipitated with cold diethyl ether, collected by centrifugation, and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols and Quantitative Data

Detailed Methodologies for Key Experiments

Manual Fmoc Solid-Phase Peptide Synthesis Protocol (Adapted from Nowick Laboratory, UCI) [11]

-

Resin Swelling: Swell the appropriate resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Wash the resin with DMF (3 times).

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Mix for 7 minutes by bubbling with nitrogen gas.

-

Wash the resin with DMF (5 times).

-

-

Amino Acid Coupling (using HCTU):

-

In a separate vial, dissolve the this compoundprotected amino acid (e.g., 5 equivalents), HCTU (e.g., 4.5 equivalents), and a base like collidine or N-methylmorpholine (NMM) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Mix for a minimum of 15 minutes. Coupling times can be extended up to 12 hours, especially for longer or "difficult" sequences.

-

-

Washing: Wash the resin with DMF (5 times).

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform one last Fmoc deprotection (step 2).

-

Cleavage:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it.

-

Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide.

-

Microwave-Assisted Fmoc SPPS Protocol [9]

-

Fmoc Deprotection: Treat the resin twice with 20% piperidine in NMP for 30 minutes using microwave irradiation.

-

Coupling (HBTU/HOBt): Dissolve this compoundamino acid (1.5 equiv), HOBt (1.5 equiv), HBTU (1.5 equiv), and DIEA (2 equiv) in DMF. Mix with the resin and irradiate in a microwave peptide synthesizer for 5 minutes. Repeat the coupling step.

Quantitative Data Summary

The efficiency and outcome of Fmoc SPPS can be influenced by numerous factors, including the peptide sequence, resin type, coupling reagents, and reaction conditions. The following tables provide a summary of typical quantitative parameters.

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.3 - 1.0 mmol/g | Lower loading is often preferred for longer or more complex peptides to minimize steric hindrance.[3] |

| Amino Acid Excess | 3 - 5 equivalents | A molar excess of the activated amino acid is used to drive the coupling reaction to completion.[9][11] |

| Coupling Reagent Excess | 3 - 5 equivalents | Similar to the amino acid, an excess of the coupling reagent is used.[9][11] |

| Deprotection Time | 3 - 20 minutes | Can be a single or double deprotection. Shorter times are often used in automated synthesizers.[1][11] |

| Coupling Time | 15 minutes - 12 hours | Highly dependent on the specific amino acids being coupled. "Difficult couplings" may require longer times or double coupling.[11] |

| Overall Yield | 20% - 65% (of theoretical) | Yield is highly variable and depends on the peptide length and sequence. Longer peptides generally have lower yields.[12] |

Table 1: General Quantitative Parameters in Fmoc SPPS

| Reagent | Concentration | Solvent |

| Piperidine (Deprotection) | 20% (v/v) | DMF or NMP |

| TFA (Cleavage) | 90% - 95% (v/v) | Typically used with scavengers |

Table 2: Common Reagent Concentrations

Visualizing the Fmoc SPPS Workflow and Chemistry

To better illustrate the core processes of Fmoc solid-phase peptide synthesis, the following diagrams have been generated using the DOT language.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

Caption: General scheme of activated amino acid coupling to form a peptide bond.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and highly refined methodology that has become indispensable for the production of peptides in both academic and industrial settings. A thorough understanding of its fundamental principles, from the orthogonal protection strategy to the intricacies of the synthesis cycle and cleavage, is paramount for any researcher or scientist working in the field of peptide chemistry and drug development. By carefully selecting resins, linkers, and coupling reagents, and by optimizing reaction conditions, it is possible to synthesize a vast array of peptides with high purity and in good yield. The continued development of new reagents and automation technologies will undoubtedly further enhance the capabilities of Fmoc SPPS in the years to come.

References

- 1. peptide.com [peptide.com]

- 2. Predicting the Success of this compoundBased Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. rsc.org [rsc.org]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

The Genesis and Evolution of Fmoc Chemistry: A Technical Guide

The development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group revolutionized the field of peptide synthesis. Introduced by Louis A. Carpino and Grace Y. Han in 1970, this base-labile α-amino protecting group provided a milder and more orthogonal alternative to the then-dominant acid-labile Boc (tert-butoxycarbonyl) strategy.[1][2] Its integration into solid-phase peptide synthesis (SPPS) has since become the predominant method for synthesizing peptides in both research and industrial settings.[3][4] This guide provides an in-depth look at the history, core principles, and key advancements of Fmoc chemistry.

From Concept to Keystone of Peptide Synthesis

While the Boc group, developed in the late 1950s, was instrumental in the initial success of Merrifield's solid-phase synthesis, it had inherent limitations.[1][2] The repeated acidic treatments required for Boc deprotection could lead to the premature cleavage of side-chain protecting groups and the peptide-resin linkage, particularly in the synthesis of longer peptides.[2][3] The final cleavage step often required the use of hazardous liquid hydrogen fluoride (HF).[3][5]

Carpino and Han's introduction of the Fmoc group offered a paradigm shift.[1][2] The key innovation was its "orthogonality" to the acid-labile side-chain protecting groups. The Fmoc group is stable to acid but is readily cleaved by a weak base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[3][5] This allowed for the selective deprotection of the N-terminus without affecting other protecting groups, leading to higher yields and purities.[3]

The Core of Fmoc-SPPS: A Cyclical Process

This compoundbased Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[6][7] This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps.[7][8]

The fundamental cycle of this compoundSPPS consists of three main steps:

-

Fmoc Deprotection: The cycle begins with the removal of the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF. The deprotection mechanism is a β-elimination reaction, which releases the free amine and a dibenzofulvene-piperidine adduct.[3][]

-

Amino Acid Coupling: The next this compoundprotected amino acid is activated and coupled to the newly exposed free amine. Activation of the carboxylic acid group is necessary to facilitate the formation of the amide (peptide) bond.

-

Washing: Following both the deprotection and coupling steps, the resin is thoroughly washed to remove all soluble reagents and byproducts, ensuring the purity of the subsequent reaction.

This cycle is repeated until the desired peptide sequence is fully assembled.

Key Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry can be attributed to several key advantages over the older Boc/Bzl methodology:

-

Milder Reaction Conditions : Fmoc deprotection uses a weak base, which is far gentler than the strong acids required for Boc removal. This preserves the integrity of acid-sensitive amino acid side chains and modifications like glycosylation or phosphorylation.[3][]

-

Orthogonality : The base-lability of the Fmoc group is fully orthogonal to the acid-labile side-chain protecting groups (like tBu, Trt) and the resin linker, which are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[3][11]

-

Real-Time Monitoring : The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance.[3][12] This allows for the quantitative, real-time monitoring of the deprotection step by spectrophotometry, ensuring the reaction goes to completion.[3][12]

-

Automation-Friendly : The cyclical nature and mild conditions of this compoundSPPS are highly amenable to automation, which has been crucial for the high-throughput synthesis of peptides.[3]

Data Presentation: Fmoc vs. Boc Chemistry

The differences between the two major SPPS strategies are summarized below.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Deprotection Reagent | 20-40% Piperidine in DMF (Weak Base)[5] | 25-50% TFA in DCM (Strong Acid)[5] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Very strong acid-labile (e.g., Bzl, Tos) |

| Final Cleavage Reagent | Strong Acid (e.g., 95% TFA)[3] | Very Strong Acid (e.g., liquid HF)[5] |

| Key Advantage | Mild conditions, orthogonality, automation[3] | Effective for hydrophobic/aggregating sequences[][11] |

| Primary Limitation | Base-lability can be an issue with certain side chains. | Harsh acidic conditions, hazardous reagents (HF)[3] |

Developments in Coupling Reagents

The efficiency of the coupling step is critical for the overall success of peptide synthesis, with typical yields needing to exceed 99%.[] Over the years, numerous activating reagents have been developed to promote rapid and efficient amide bond formation while minimizing the risk of racemization.

| Reagent Class | Examples | Typical Coupling Time | Key Characteristics |

| Carbodiimides | DCC, DIC | 1-2 hours | Cost-effective; DCC can form an insoluble urea byproduct. Often used with additives like HOBt or Oxyma to suppress racemization.[] |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | 5-30 minutes | Highly efficient and fast-acting. HATU is particularly effective for sterically hindered amino acids. HCTU is a cost-effective and highly efficient alternative.[][13] |

| Phosphonium Salts | PyBOP, PyAOP | 15-60 minutes | Very effective at preventing racemization. PyAOP is known for its high reactivity. |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection on Solid Support

This protocol outlines the manual procedure for removing the Fmoc group from a resin-bound peptide.

-

Resin Swelling: The peptide-resin is swelled in DMF for 15-30 minutes.

-

Solvent Removal: The DMF is drained from the reaction vessel.

-

Deprotection: A solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for an initial 3 minutes.

-

Second Deprotection: The piperidine solution is drained, and a fresh portion of the deprotection solution is added. The mixture is agitated for an additional 10-15 minutes.[14]

-

Washing: The deprotection solution is drained, and the resin is thoroughly washed multiple times with DMF (e.g., 5 x 1 min) to remove all traces of piperidine and the fulvene adduct.[15] The resin is now ready for the next coupling step.

Protocol 2: HBTU-Mediated Coupling in this compoundSPPS

This protocol describes a standard coupling reaction using the common activating agent HBTU.

-

Prepare Amino Acid Solution: In a separate vial, dissolve the incoming this compoundprotected amino acid (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in DMF.

-

Activation: Add a base, typically N,N-diisopropylethylamine (DIEA) (6-8 eq.), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time: Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or the temperature increased.[15]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Confirmation (Optional): A small sample of beads can be taken for a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete reaction.[8][16]

The Deprotection Mechanism: A Closer Look

The cleavage of the Fmoc group by a base like piperidine proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This process is central to the entire Fmoc strategy.

References

- 1. scispace.com [scispace.com]

- 2. connectsci.au [connectsci.au]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. discovery.iese.edu [discovery.iese.edu]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 7. youtube.com [youtube.com]

- 8. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

- 11. peptide.com [peptide.com]

- 12. Bot Detection [iris-biotech.de]

- 13. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubcompare.ai [pubcompare.ai]

- 16. youtube.com [youtube.com]

The Stability of the Fmoc Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis and a critical tool in the development of peptide-based therapeutics. Its widespread use stems from its remarkable stability under acidic conditions and its lability to bases, which allows for an orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1][2][3] However, the successful synthesis of complex peptides and the development of robust drug manufacturing processes require a nuanced understanding of the Fmoc group's stability across a range of chemical environments. This guide provides a comprehensive overview of the factors influencing Fmoc group stability, quantitative data on its cleavage kinetics, detailed experimental protocols for its assessment, and insights into potential side reactions.

Core Principles of Fmoc Group Stability

The stability of the Fmoc group is intrinsically linked to the acidity of the proton at the C9 position of the fluorene ring.[4] Deprotection is initiated by a base-mediated β-elimination reaction. A base removes the C9 proton, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[1][4]

The rate and efficiency of this deprotection are influenced by several key factors:

-

Base Strength and Type: The pKa and steric hindrance of the base are critical. Stronger, less hindered bases lead to faster deprotection.

-

Solvent Polarity: Polar aprotic solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are standard in SPPS and facilitate efficient Fmoc removal.[5]

-

Temperature: Higher temperatures generally accelerate the deprotection reaction.

-

Presence of Additives and Reagents: Coupling reagents, scavengers, and other components of the reaction mixture can impact Fmoc group stability.

Quantitative Analysis of Fmoc Deprotection Kinetics

A quantitative understanding of deprotection rates is crucial for optimizing synthesis protocols and minimizing side reactions. The following tables summarize the half-life (t₁/₂) of the Fmoc group under various conditions.

Table 1: Half-life of Fmoc-Val-OH Deprotection with Various Amine Bases in DMF

| Amine Base | Concentration | Half-life (t₁/₂) |

| Piperidine | 20% | 6 seconds[3][4] |

| Piperidine | 5% | 20 seconds[4] |

| Piperazine | 5% | ~30 seconds |

| Morpholine | 50% | 1 minute[4] |

| Dicyclohexylamine | 50% | 35 minutes[4] |

| Diisopropylethylamine (DIPEA) | 50% | 10 hours[4] |

Table 2: Fmoc Cleavage in Different Solvents after 15 minutes at 120 °C

| Solvent | Cleavage |

| N,N-Dimethylformamide (DMF) | Quantitative[6] |

| N-Methyl-2-pyrrolidone (NMP) | Quantitative[6] |

| Dimethyl sulfoxide (DMSO) | Quantitative[6] |

| Acetonitrile | Slower reaction |

| Chloroform | No reaction[6] |

| Methanol | No reaction[6] |

| Chlorobenzene | No reaction[6] |

Experimental Protocols for Assessing Fmoc Group Stability

Accurate assessment of Fmoc group stability is essential for process development and quality control. The following are detailed protocols for monitoring Fmoc deprotection.

HPLC-Based Monitoring of Fmoc Deprotection

This method allows for the quantitative analysis of Fmoc cleavage over time.

Materials:

-

This compoundprotected amino acid or peptide-resin

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Quenching solution (e.g., 1% TFA in acetonitrile)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Suspend a known amount of this compoundpeptide-resin in the deprotection solution.

-

At specific time intervals (e.g., 0, 1, 3, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the deprotection reaction by diluting the aliquot with the quenching solution.

-

Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the this compoundprotected species and the appearance of the deprotected peptide and the dibenzofulvene-piperidine adduct.

-

Quantify the percentage of deprotection by integrating the peak areas.

UV-Vis Spectrophotometric Assay for Fmoc Quantification

This method provides a rapid determination of the amount of Fmoc group cleaved, based on the strong UV absorbance of the dibenzofulvene-piperidine adduct.

Materials:

-

This compoundpeptide-resin

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

DMF (for dilution)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Treat a known mass of the this compoundpeptide-resin with a defined volume of the deprotection solution for a specified time to ensure complete deprotection.

-

Take a known volume of the supernatant containing the dibenzofulvene-piperidine adduct.

-

Dilute the aliquot with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the dibenzofulvene-piperidine adduct (typically around 301 nm).

-

Calculate the concentration of the adduct using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the adduct (for the piperidine adduct, ε ≈ 7800 M⁻¹cm⁻¹).

-

From the concentration of the adduct, calculate the initial loading of the this compoundamino acid on the resin.

Chemical Environments and Their Impact on Fmoc Stability

The stability of the Fmoc group can be compromised in various chemical environments beyond the intended basic deprotection conditions.

Stability Towards Coupling Reagents

While generally stable during the coupling step, prolonged exposure to certain coupling reagents and the activating base can lead to premature deprotection.

-

Carbodiimides (DCC, DIC): These reagents, when used with additives like HOBt or Oxyma, generally do not cause significant Fmoc cleavage under standard coupling times.[7]

-

Uronium/Aminium Salts (HBTU, HATU, TBTU): These reagents are used with a tertiary amine base like DIPEA. While the Fmoc group is relatively stable towards DIPEA, extended coupling times or elevated temperatures can lead to some degree of premature deprotection.[1]

-

Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these require a tertiary amine base for activation and can cause premature cleavage under forcing conditions.

Thermal Stability

The Fmoc group can be cleaved thermally without the need for a base, although this typically requires high temperatures.

-

At 120 °C in DMSO, DMF, or NMP, quantitative cleavage of the Fmoc group can be observed within 10-15 minutes.[6][8] This thermal lability is a critical consideration in processes involving heating steps. In the case of this compoundTrp(Boc)-OH, about 50% of the Boc protecting group was also cleaved under these conditions, while the Boc group on this compoundLys(Boc)-OH was not affected.[8]

pH Stability

The Fmoc group is highly stable to acidic conditions, a key feature of its orthogonality with acid-labile protecting groups like Boc. It can withstand treatment with strong acids such as trifluoroacetic acid (TFA) and hydrogen bromide in acetic acid.[9][10] However, it is sensitive to basic pH. At a pH of 10, hydrolysis of the Fmoc group can be observed.[11]

Common Side Reactions Associated with Fmoc Chemistry

Several side reactions can occur during Fmoc deprotection and subsequent steps, impacting the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered succinimide ring (aspartimide) under basic conditions. This can lead to racemization and the formation of β-aspartyl peptide impurities.[1]

-

Diketopiperazine Formation: The dipeptide at the N-terminus of a resin-bound peptide can cyclize to form a diketopiperazine, leading to chain termination. This is particularly prevalent when proline or glycine is in the second position.

-

Piperidinyl-Alanine Formation: The dibenzofulvene intermediate generated during Fmoc deprotection can react with the newly liberated N-terminal amine, especially if the scavenging by piperidine is not efficient, leading to the formation of a piperidinyl-alanine adduct.[1]

Visualizing Key Processes in Fmoc Chemistry

Diagrams generated using Graphviz (DOT language) can help visualize the complex workflows and reaction mechanisms involved in Fmoc chemistry.

Fmoc Deprotection Mechanism

Caption: Mechanism of Fmoc deprotection by a base.

Experimental Workflow for HPLC Monitoring

Caption: Workflow for HPLC monitoring of Fmoc deprotection.

Factors Affecting Fmoc Stability

Caption: Key factors influencing Fmoc group stability.

Conclusion

A thorough understanding of the chemical stability of the Fmoc protecting group is paramount for the successful development and manufacturing of peptide-based drugs and research tools. By considering the quantitative data on deprotection kinetics, adhering to robust experimental protocols for stability assessment, and being cognizant of potential side reactions, researchers and drug development professionals can optimize their synthetic strategies, ensure product quality, and accelerate the delivery of novel peptide technologies. The interplay of base, solvent, temperature, and other reagents creates a complex chemical environment that must be carefully controlled to harness the full potential of Fmoc chemistry.

References

- 1. chempep.com [chempep.com]

- 2. app1-c89-pub.pressidium.com - Fmoc Chemistry [app1-c89-pub.pressidium.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. chimia.ch [chimia.ch]

- 9. connectsci.au [connectsci.au]

- 10. chempep.com [chempep.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc Chemistry

For researchers, scientists, and drug development professionals, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique base-lability and stability to acids have revolutionized the way peptides are constructed, enabling the efficient and high-purity synthesis of complex peptide chains that are crucial for drug discovery, proteomics, and various biomedical research fields. This in-depth technical guide explores the core principles of Fmoc chemistry, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

The Strategic Advantage of the Fmoc Group

The Fmoc group serves as a temporary shield for the α-amino group of an amino acid. This protection is critical to prevent unwanted side reactions during the stepwise assembly of a peptide chain. The key to the Fmoc group's success lies in its orthogonality to the acid-labile protecting groups typically used for amino acid side chains. This allows for the selective removal of the N-terminal Fmoc group under mild basic conditions, leaving the side-chain protecting groups and the peptide-resin linkage intact.[1][2]

The primary advantages of the Fmoc strategy over the older tert-butyloxycarbonyl (Boc) method, which requires strong acid for deprotection, include:

-

Milder Deprotection Conditions: The use of a weak base, typically piperidine, for Fmoc removal minimizes the degradation of sensitive amino acid residues and the solid support.[1]

-

Compatibility with a Wider Range of Functionalities: The mild conditions of Fmoc chemistry are compatible with a broader array of modifications and sensitive functional groups that may be present in complex peptides.[1]

-

Simplified Automation: The lack of corrosive acids in the deprotection step makes Fmoc-SPPS more amenable to automation, leading to higher throughput and reproducibility.[1]

-

Real-time Reaction Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene (DBF) byproduct, which has a strong UV absorbance. This allows for the real-time monitoring of the deprotection step, providing valuable insights into the reaction's progress and efficiency.[1]

Core Chemical Transformations: Protection and Deprotection

The successful application of Fmoc chemistry hinges on two key reactions: the protection of the amino acid's N-terminus and the subsequent deprotection to allow for peptide bond formation.

Fmoc Protection of Amino Acids

The Fmoc group is typically introduced by reacting the amino acid with this compoundchloride (this compoundCl) or, more commonly, with N-(9-fluorenylmethoxycarbonyloxy)succinimide (this compoundOSu) in the presence of a base. This compoundOSu is often preferred due to its greater stability and reduced tendency to cause the formation of dipeptides during the protection step.

Diagram: Fmoc Protection of an Amino Acid

Caption: General scheme for the protection of an amino acid with this compoundOSu.

Fmoc Deprotection: The Key to Stepwise Synthesis

The removal of the Fmoc group is the critical step that enables the stepwise elongation of the peptide chain. This is achieved through a β-elimination mechanism initiated by a base, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is rapid and highly efficient.

The mechanism involves the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the base, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the free amine of the peptide. The dibenzofulvene then reacts with the piperidine to form a stable adduct, driving the equilibrium towards deprotection.

Diagram: Fmoc Deprotection Mechanism

Caption: The base-catalyzed deprotection of an this compoundprotected peptide.

Quantitative Analysis of this compoundSPPS

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. Even small inefficiencies in coupling or deprotection can lead to a significant accumulation of deletion sequences, especially in the synthesis of long peptides. For instance, a 97% yield at each deprotection and coupling step for a 70-mer peptide results in a theoretical overall yield of only 1.4%. Increasing the efficiency to 99.5% per step boosts the theoretical yield to 50%.[3]

Comparison of Deprotection Reagents

While piperidine is the most common deprotection reagent, alternatives such as 1,8-diazabicycloundec-7-ene (DBU) and piperazine have been investigated to address issues like aspartimide formation or for use in greener synthesis protocols.

| Deprotection Reagent | Concentration | Typical Deprotection Time | Notes |

| Piperidine | 20% in DMF | 2 x 5 minutes | Standard reagent, highly effective.[4] |

| DBU (1,8-Diazabicycloundec-7-ene) | 2% in NMP (with 2% piperidine) | Shorter times reported | Stronger, non-nucleophilic base, can reduce certain side reactions.[5] |

| Piperazine | 10% in NMP/EtOH | 1 minute | A safer and more environmentally friendly alternative to piperidine.[6] |

Efficiency of Coupling Reagents in this compoundSPPS

The choice of coupling reagent (activator) also significantly impacts the purity and yield of the synthesized peptide. The following table summarizes the crude purity of a model peptide, G-LHRH, synthesized with different activators and coupling times.

| Activator | Crude Purity (%) (2 x 1 min coupling) | Crude Purity (%) (2 x 20 min coupling) |

| HATU | 83.63 | 78.52 |

| HCTU | 81.25 | 90.84 |

| COMU | 90.84 | 88.63 |

| PyBOP | 48.11 | 79.54 |

| PyOxim | 19.13 | 70.27 |

| TFFH | <25 | <25 |

Data adapted from a comparative study of different activators in fast conventional this compoundSPPS.[7]

Detailed Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the general steps for the manual synthesis of a peptide on a solid support using Fmoc chemistry.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin, 0.6 mmol/g loading) in a reaction vessel.[4]

-

Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature.[8]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.[4]

-

Agitate the mixture for 5 minutes at room temperature.[4]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5 minutes.[4]

-

Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[4]

3. Amino Acid Coupling:

-

In a separate vial, dissolve the this compoundprotected amino acid (4 equivalents relative to resin loading) and a coupling agent such as HBTU (4 equivalents) in DMF.[4]

-

Add a base, such as N,N-diisopropylethylamine (DIEA) (8 equivalents), to the amino acid solution to activate it.[4]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for a specified time (e.g., 5 minutes at 75°C or longer at room temperature, depending on the coupling reagents and sequence).[4]

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

4. Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, requiring a recoupling step.

5. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection of Side Chains:

-

Wash the resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[9]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

8. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

Diagram: this compoundSPPS Workflow

Caption: A schematic representation of the Fmoc solid-phase peptide synthesis cycle.

Addressing "Difficult" Sequences

Certain peptide sequences, often those rich in hydrophobic residues or prone to aggregation, can pose significant synthetic challenges, leading to low yields and purity.[5][10][11][12] Strategies to overcome these "difficult sequences" in this compoundSPPS include:

-

Elevated Temperatures: Performing coupling reactions at higher temperatures can help to disrupt secondary structures and improve reaction kinetics.[10]

-

Microwave-Assisted Synthesis: Microwave irradiation can accelerate both the coupling and deprotection steps, often leading to higher yields and purities, particularly for difficult sequences.

-

Specialized Reagents: The use of stronger coupling reagents (e.g., COMU) or alternative deprotection conditions can be beneficial.[7]

-

Chaotropic Agents: The addition of chaotropic agents can help to disrupt aggregation.

-

Pseudoprolines and Dmb-dipeptides: The incorporation of pseudoproline dipeptides or dimethoxybenzyl (Dmb)-protected dipeptides can disrupt the formation of secondary structures that hinder synthesis.[5]

Conclusion

Fmoc chemistry has undeniably become the gold standard for solid-phase peptide synthesis. Its mild reaction conditions, compatibility with a wide range of functional groups, and amenability to automation have empowered scientists to synthesize increasingly complex and modified peptides. By understanding the fundamental principles of Fmoc protection and deprotection, carefully selecting reagents, and employing strategies to overcome synthetic challenges, researchers can harness the full potential of this powerful tool to advance the frontiers of science and medicine.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

foundational concepts of orthogonal protection in peptide synthesis

An In-depth Technical Guide on the Foundational Concepts of Orthogonal Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthogonal protection is a fundamental and indispensable strategy in modern peptide synthesis. It allows for the selective removal of specific protecting groups in the presence of others, enabling the precise and controlled assembly of complex peptide sequences and the introduction of modifications. This guide provides a comprehensive overview of the core principles of orthogonal protection, details the most commonly employed protecting groups and their cleavage conditions, presents structured data for easy comparison, and offers detailed experimental protocols for key synthetic steps. Visual diagrams generated using Graphviz are included to illustrate the logical relationships and workflows inherent in orthogonal peptide synthesis.

The Core Principle of Orthogonality

In the context of chemical synthesis, "orthogonality" refers to a set of distinct protecting groups that can be removed under specific, non-overlapping chemical conditions. This concept is paramount in multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where a growing peptide chain is anchored to a solid support. The essence of an orthogonal protection scheme is to allow for the deprotection of one type of functional group while all other protected functionalities remain intact.

A typical orthogonal protection strategy in peptide synthesis involves three classes of protecting groups:

-

Nα-Amino Protecting Group (Temporary): This group protects the N-terminus of the latest amino acid to be added to the peptide chain. It is removed at the beginning of each coupling cycle to allow for the addition of the next amino acid.

-

Side-Chain Protecting Groups (Permanent): These groups protect reactive functionalities on the amino acid side chains throughout the entire synthesis process. They are typically removed in the final step, concurrently with the cleavage of the peptide from the solid support.

-

Side-Chain Protecting Groups (Semi-permanent/Orthogonal): These are special side-chain protecting groups that can be selectively removed at any stage of the synthesis without affecting the Nα-amino or other "permanent" side-chain protecting groups. This allows for mid-synthesis modifications such as cyclization, branching, or the attachment of labels.

Major Orthogonal Protection Strategies

The two most prevalent orthogonal protection strategies in SPPS are the Boc/Bzl and the Fmoc/tBu strategies, named after the Nα-amino protecting group and the general class of side-chain protecting groups used.

The Boc/Bzl Strategy

This was the original strategy developed by Bruce Merrifield. It utilizes the tert-Butoxycarbonyl (Boc) group for Nα-protection, which is cleaved by moderate to strong acids (e.g., trifluoroacetic acid - TFA). Side-chain protection is achieved with benzyl (Bzl)-based groups, which are removed at the end of the synthesis using a very strong acid, such as hydrofluoric acid (HF). While historically significant, the harsh final cleavage conditions have led to its reduced use in favor of the milder Fmoc/tBu strategy.

The Fmoc/tBu Strategy

This is the most widely used strategy in modern peptide synthesis. It employs the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The Fmoc group is removed by a weak base, typically a solution of piperidine in a polar aprotic solvent. Side-chain protection is based on tert-Butyl (tBu)-derived groups, which are acid-labile and are removed during the final cleavage from the resin using a moderately strong acid like TFA. The key advantage of this strategy is the mildness of the repetitive Nα-deprotection step, which preserves the integrity of the growing peptide chain.

Quantitative Data on Common Protecting Groups

The selection of appropriate protecting groups is critical for a successful synthesis. The following tables summarize the key protecting groups used in the prevalent Fmoc/tBu strategy.

Table 1: Nα-Amino Protecting Groups

| Protecting Group | Abbreviation | Chemical Family | Cleavage Conditions |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fluorenyl-based | 20% piperidine in DMF |

| tert-Butoxycarbonyl | Boc | Urethane-type | 25-50% TFA in DCM |

Table 2: Side-Chain Protecting Groups in the Fmoc/tBu Strategy

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Conditions |

| Arg | Pentamethyldihydrobenzofuran-sulfonyl | Pbf | TFA |

| Asn, Gln, His | Trityl | Trt | TFA |

| Asp, Glu | tert-Butyl ester | OtBu | TFA |

| Cys | Trityl | Trt | TFA |

| Lys, Trp | tert-Butoxycarbonyl | Boc | TFA |

| Ser, Thr, Tyr | tert-Butyl ether | tBu | TFA |

Table 3: Orthogonal (Semi-permanent) Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Chemical Family | Cleavage Conditions |

| Allyloxycarbonyl | Alloc | Allyl-based | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Vinylic | 2% hydrazine in DMF |

| 4-Methyltrityl | Mtt | Trityl-based | 1-2% TFA in DCM (mildly acidic) |

| Acetamidomethyl | Acm | Thioaminal | Iodine, silver acetate, or Hg(II) salts |

Detailed Experimental Protocols

The following are representative protocols for key steps in an Fmoc/tBu-based solid-phase peptide synthesis.

Protocol 1: Nα-Fmoc Deprotection

-

Resin Swelling: The peptide-resin is swelled in dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.

-

Solvent Removal: The DMF is drained from the reaction vessel.

-

Deprotection: A solution of 20% (v/v) piperidine in DMF is added to the resin. The mixture is agitated for 5-10 minutes at room temperature.

-

Second Deprotection (Optional but recommended): The deprotection solution is drained, and a fresh portion of 20% piperidine in DMF is added for another 10-15 minutes to ensure complete removal.

-

Washing: The piperidine solution is drained, and the resin is thoroughly washed with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine).

Protocol 2: Selective Removal of an Alloc Group

-

Resin Preparation: The peptide-resin is washed with dichloromethane (DCM) and then swelled in anhydrous DCM.

-

Catalyst Preparation: A catalyst solution is prepared containing tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DCM.

-

Scavenger Addition: A scavenger, such as phenylsilane (PhSiH₃), is added to the resin suspension.

-

Deprotection Reaction: The catalyst solution is added to the resin slurry. The reaction is allowed to proceed for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Washing: The resin is washed extensively with DCM, a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.

Protocol 3: Final Cleavage and Global Deprotection

-

Resin Preparation: The fully synthesized peptide-resin is washed with DCM and dried under vacuum for at least one hour.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common formulation is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). The specific composition depends on the amino acids present in the peptide.

-

Cleavage Reaction: The cleavage cocktail is added to the dried resin (typically 10 mL per gram of resin). The mixture is incubated at room temperature with occasional stirring for 2-4 hours.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is precipitated by adding the filtrate to a large volume of cold (0 °C) diethyl ether.

-

Peptide Isolation: The precipitated peptide is collected by centrifugation, the ether is decanted, and the peptide pellet is washed several times with cold ether to remove scavengers and residual cleavage reagents.

-

Drying: The final peptide pellet is dried under vacuum.

Visualizing Orthogonal Protection Workflows

Caption: Figure 1: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.

Caption: Figure 2: Logical Relationship of Protecting Groups in a Three-Dimensional Scheme.

Conclusion